Flunoprost

Description

Historical Trajectory and Discovery Context of Flunoprost Research

Initially developed by Bayer AG, this compound emerged from research programs focused on synthesizing analogs of naturally occurring prostaglandins (B1171923). patsnap.com The primary goal was to create compounds with more selective and potent biological activities. Research in the late 1980s and early 1990s explored the potential applications of various prostaglandin (B15479496) analogs. For instance, a 1990 study investigated the ability of several prostaglandin analogs, including this compound, to prolong the survival of mouse skin allografts. patsnap.com This line of inquiry was part of a broader effort to understand the role of prostaglandins and related compounds in immune modulation and transplantation biology. While the global research and development status of this compound is now listed as discontinued, its early investigation provides context for the development of other prostaglandin-based therapeutics. patsnap.com

Academic Significance and Contemporary Research Scope of this compound

The academic significance of this compound lies in its use as a research tool to probe the functions of prostanoid receptors. Studies have utilized this compound to elucidate the complex signaling pathways mediated by these receptors. For example, research has shown that this compound can influence the levels of other signaling molecules, such as thromboxane (B8750289) B2 (TXB2) and prostaglandin F2α (PGF2α), which are involved in inflammation and hemostasis. patsnap.com

Another area of academic investigation involved its effects in models of shock. A study examining platelet-activating factor (PAF)-induced shock in mice found that this compound, unlike other prostaglandin analogs such as Nileprost and PGE1, was not protective. patsnap.com Such comparative studies are crucial in academia for dissecting the specific structure-activity relationships that govern the biological effects of prostaglandin analogs. Although not developed into a mainstream therapeutic, this compound remains a reference compound in studies exploring the pharmacology of prostanoid receptors.

Research Findings on this compound

| Research Area | Model | Key Finding |

|---|---|---|

| Allograft Survival | Mouse Skin Transplant | Prolonged the survival of the distal allograft. patsnap.com |

| Prostaglandin Levels | Mouse Skin Transplant | Increased levels of TXB2 and PGF2α. patsnap.com |

Classification and Structural Class Context of this compound within Chemical Biology

This compound is classified as a prostaglandin analog. guidechem.comchemignition.com Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Prostaglandin analogs are synthetic molecules designed to mimic the structure and function of natural prostaglandins, often with modifications to enhance stability or receptor selectivity. nih.govnih.gov

From a chemical biology perspective, this compound and other prostaglandin analogs are valuable tools for several reasons:

Target Validation: They help to confirm the role of specific prostaglandin receptors in various physiological and pathological processes.

Mechanism of Action Studies: By observing the effects of these analogs, researchers can better understand the downstream signaling events that occur after receptor activation. nih.govnih.gov For example, the primary mechanism for many prostaglandin analogs in ocular applications is increasing the outflow of aqueous humor through the uveoscleral pathway. chemignition.comyoutube.com

Drug Discovery: They serve as lead compounds for the development of new therapeutics targeting the prostaglandin system. epfl.ch

The structure of this compound, with its characteristic prostanoic acid skeleton, allows it to interact with prostanoid receptors, thereby initiating a biological response. The specific substitutions on its structure, including the fluorine atom, differentiate its binding affinity and efficacy from other analogs, making it a specific tool for comparative pharmacological studies. patsnap.com

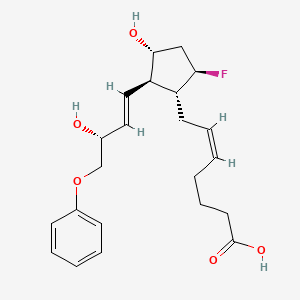

Structure

3D Structure

Properties

CAS No. |

86348-98-3 |

|---|---|

Molecular Formula |

C22H29FO5 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5R)-5-fluoro-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H29FO5/c23-20-14-21(25)19(18(20)10-6-1-2-7-11-22(26)27)13-12-16(24)15-28-17-8-4-3-5-9-17/h1,3-6,8-9,12-13,16,18-21,24-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20-,21-/m1/s1 |

InChI Key |

KDVWQPQZDKHFOC-PTRXCMEYSA-N |

SMILES |

C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]1F)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O |

Canonical SMILES |

C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Flunoprost

Methodologies for Flunoprost Synthesis

While detailed, step-by-step synthetic pathways specifically for this compound are not extensively detailed in publicly available general literature, its classification as a prostaglandin (B15479496) analogue and the presence of fluorine suggest that its synthesis would draw upon established methods for prostaglandin construction and advanced fluorination techniques. Prostaglandin synthesis is a well-developed field, with classic routes such as the Corey procedure providing foundational strategies for building the cyclopentane (B165970) core and attaching the side chains with desired stereochemistry.

This compound possesses several defined stereocenters, as indicated by its full chemical name which includes specific R/S and E/Z configurations. This necessitates the use of asymmetric synthesis approaches to ensure the production of the desired stereoisomer. For fluorinated compounds, asymmetric synthesis often involves stereoselective fluorination reactions. These can be broadly categorized into electrophilic and nucleophilic fluorination methods. Common reagents for introducing fluorine include diethylaminosulfur trifluoride (DAST) and hydrogen fluoride-pyridine (HF-pyridine). The precise control over the introduction of the fluorine atom at the 9-position with a β-orientation, as seen in this compound, would be critical in such asymmetric synthetic routes. cenmed.com

A significant approach in the synthesis of halogenated prostaglandin analogues, including those with fluorine, involves semi-synthetic derivatization of existing prostaglandin precursors. This typically begins with a parent hydroxy-prostaglandin. The hydroxyl group at a specific position (e.g., 9 or 11) is first converted into a good leaving group, such as a mesylate or tosylate. Subsequently, a nucleophilic substitution (SN2 reaction) is performed using a halogen atom from an organic quaternary ammonium (B1175870) reagent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to introduce the fluorine atom. This method allows for the targeted introduction of halogens with inversion of configuration, which is crucial for achieving the desired stereochemistry in compounds like this compound. This semi-synthetic route is particularly relevant given this compound's 9-fluorine substitution.

The application of green chemistry principles to the synthesis of pharmaceuticals, including complex molecules like this compound, aims to minimize environmental impact and enhance sustainability. These principles include:

Prevention: Designing syntheses to prevent waste generation rather than treating it afterward.

Atom Economy: Maximizing the incorporation of all starting materials into the final product, thereby reducing waste.

Less Hazardous Chemical Syntheses: Utilizing and generating substances that pose minimal toxicity to humans and the environment.

Safer Solvents and Auxiliaries: Avoiding or minimizing the use of hazardous solvents and separation agents, or opting for safer alternatives like water or supercritical carbon dioxide.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Employing raw materials derived from renewable sources.

Catalysis: Utilizing catalytic reagents, which are often more selective and efficient, reducing the need for stoichiometric reagents.

Reduce Derivatives: Minimizing the use of protecting groups and temporary modifications, which can add steps and generate waste.

While specific instances of green chemistry applied directly to this compound synthesis are not detailed in the provided information, the general push towards more sustainable practices in pharmaceutical manufacturing implies that these principles would be considered in its development and production. For example, enzymatic processes are increasingly used in pharmaceutical synthesis to avoid protecting groups and harsh conditions.

Structural Modification and Analogue Design

Structural modification and analogue design are crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of prostaglandin derivatives. This compound itself is a product of such design, being a fluorinated analogue of prostaglandin E. guidetoimmunopharmacology.orgcenmed.com

Rational design of prostaglandin analogues is guided by understanding structure-activity relationships (SAR). For this compound and related compounds, key design principles include:

Halogenation: The introduction of halogen atoms, particularly fluorine, at specific positions (e.g., 9 or 11) on the prostaglandin skeleton is a common modification. In this compound, the fluorine at position 9 is noted to mimic the 9-keto group found in natural prostaglandin E2 (PGE2) and is believed to contribute to its activity at PGE2 receptors. cenmed.com

Side-Chain Modifications: The length and topological relationship of the prostaglandin side chains, particularly the ω-alkanoic acid side chain, are critical for receptor binding affinity and biological potency. Modifications to these side chains can lead to altered selectivity for different prostaglandin receptors. For instance, the design of 13,14-dihydro prostaglandin F1α analogues demonstrated that the removal of olefin unsaturation could improve selectivity for the human FP receptor.

Stereochemical Control: The precise stereochemistry of the molecule is paramount for its interaction with biological targets. This compound's specific (1R,2R,3R,5R) and (E,3R) configurations highlight the importance of stereoisomeric purity in analogue design.

Stabilization: this compound is described as a "stabilized" prostaglandin E analogue. guidetoimmunopharmacology.org This implies that structural modifications were incorporated to enhance its chemical or metabolic stability compared to natural prostaglandins (B1171923), which are often rapidly metabolized.

These rational design principles allow chemists to systematically explore the chemical space around a lead compound, optimizing its properties for desired therapeutic effects while minimizing undesirable interactions.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound and its analogues influence their biological effects. This compound, along with ZK-118182, has demonstrated antithrombotic activity. researchgate.netbch.ro A related compound, 13,14-dihydro-ZK-118182 (AL-6556), has been shown to reduce intraocular pressure. researchgate.netbch.ro

A key finding in SAR research for prostaglandins is the observation that 9-halogenated prostaglandins can mimic the 9-keto group found in natural prostaglandins and interact with PGE2 receptors. researchgate.netbch.ro The biological activity of prostaglandin analogues is significantly influenced by the structure of their ω-side chain. researchgate.netbch.ro

An illustrative example of SAR in this class of compounds is the identification of (5Z,13E), (9R,15R)-9-fluoro-15-hydroxy-16-phenoxy-17,18,19,20-tetranor-5,13-prostadienoic acid (Compound 33). This compound, which incorporates a fluorine atom at position 9 similar to this compound, was found to be a potent TXA2 (TP)-receptor agonist, exhibiting ten times greater potency than the standard agonist U 46619 (PubChem CID: 5283407). patsnap.com This demonstrates that subtle structural changes, such as the stereochemistry and the presence of a fluorine atom, can lead to significant enhancements in receptor binding and activity.

General SAR principles indicate that even minor alterations to a drug's structure, such as the addition or substitution of functional groups, can profoundly affect its biological activity. scribd.comresearchgate.net Important physicochemical parameters like lipophilicity, electron distribution, and molecular size are critical determinants in these relationships. scribd.com

Quantitative Structure-Activity Relationship (QSAR) Modeling in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to establish mathematical relationships between the chemical structure of compounds and their biological activities. scribd.com In the context of this compound research and related prostaglandin analogues, QSAR studies are employed to predict the potency of new compounds using various linear or non-linear models. nih.gov

While specific QSAR models for this compound itself were not detailed, the application of QSAR in drug discovery is well-established. For instance, QSAR models have been developed for fluoroquinolones to predict acute toxicity (LD50 values) and biodegradability, demonstrating the utility of this approach in anticipating compound properties. nih.govjournalijar.com These models are built and validated using diverse computational techniques, including regression models and decision tree approaches. youtube.com Physicochemical descriptors, such as pKa and logS, are commonly incorporated into QSAR models to quantify structural features and their impact on biological activity. youtube.com

Computational Chemistry Approaches in this compound Analogue Design

Computational chemistry plays a pivotal role in the rational design and optimization of this compound analogues. These approaches support analogue design by providing insights into molecular interactions and predicting properties. nih.govuzh.ch

Molecular Docking: A widely used computational technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. nih.govteknokrat.ac.idnih.gov This method was utilized in a study to assess the potential cytoprotective (anti-ulcer) activity of 9β-halogenated prostaglandin analogues. These analogues, including Nocloprost (PubChem CID: 5311027), were docked to an oxidoreductase enzyme receptor (PDB ID: 4KEW), and their binding affinities were analyzed. researchgate.net Furthermore, ligand docking experiments have been instrumental in explaining the selectivity differences observed among various prostaglandin analogues for a putative human prostaglandin F (hFP) receptor model. researchgate.net

Quantum Chemical Methods: More advanced quantum chemical methods, such as Density Functional Theory (DFT), are employed to gain a deeper understanding of molecular properties. DFT methods are used to investigate metal-ligand bonding, elucidate reaction mechanisms, and calculate various molecular properties, including redox potentials, acidity constants (pKa values), and electrostatic potential maps. uzh.ch These calculations provide crucial information for designing compounds with desired characteristics.

Generative Modeling and AI: The field of computational chemistry is continuously evolving, with emerging approaches like generative modeling, often leveraging deep machine learning and artificial intelligence, for the de novo design of novel compounds. nih.gov These advanced computational tools enable researchers to explore vast chemical spaces and identify promising new this compound analogues with enhanced properties.

Molecular and Cellular Pharmacodynamics of Flunoprost

Receptor-Ligand Interactions of Flunoprost

The initial step in this compound's mechanism of action is its binding to specific cell surface receptors. This interaction is characterized by a high degree of specificity and affinity, which dictates the cellular response.

Identification of Primary G-Protein Coupled Receptor (GPCR) Targets for this compound

This compound primarily targets the prostaglandin (B15479496) F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily researchgate.net. As a potent agonist at this receptor, this compound mimics the action of the endogenous ligand, prostaglandin F2α (PGF2α) researchgate.net. The FP receptor is the principal mediator of the physiological and pharmacological effects of PGF2α and its analogs, including this compound wikipedia.org.

Binding Affinity and Selectivity Profiling of this compound Across Receptor Subtypes

This compound demonstrates a high binding affinity and remarkable selectivity for the FP receptor over other prostanoid receptor subtypes. This selectivity is crucial for its targeted therapeutic effects.

Studies have quantified the binding affinity of this compound (also referred to as fluprostenol (B1673476) or travoprost (B1681362) acid in some literature) for various prostanoid receptors. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

Interactive Table: Binding Affinity (Ki) of this compound at Prostanoid Receptors

| Receptor Subtype | Ki (nM) | Reference |

|---|---|---|

| FP | 3-4 | researchgate.net |

| FP | 35 ± 5 | nih.gov |

| DP | 52,000 | nih.gov |

| EP1 | 9,540 | nih.gov |

| EP3 | 3,501 | nih.gov |

| EP4 | 41,000 | nih.gov |

| IP | >90,000 | nih.gov |

The data clearly indicates that this compound binds to the FP receptor with significantly higher affinity than to other prostanoid receptors, establishing it as a highly selective FP receptor agonist nih.gov. This selectivity minimizes off-target effects that could arise from interactions with other prostaglandin receptors.

Allosteric Modulation and Receptor Heterodimerization Induced by this compound

While direct orthosteric agonism is the primary mechanism of this compound, the broader context of receptor modulation includes allosteric effects and the formation of receptor complexes.

Currently, there is no direct evidence to suggest that this compound acts as an allosteric modulator. Its high affinity for the orthosteric binding site of the FP receptor is consistent with its role as a classical agonist.

However, research on the FP receptor has revealed the potential for receptor heterodimerization. Studies have shown that the FP receptor can form heterodimers with its own splice variants, such as altFP4 nih.govresearchgate.net. This dimerization can create receptor complexes with distinct ligand recognition and signaling properties nih.gov. While not specifically demonstrated for this compound, it is plausible that its interaction with the FP receptor could be influenced by the presence of these heterodimeric complexes, potentially leading to nuanced signaling outcomes.

Ligand-Receptor Kinetic and Thermodynamic Characterization

Detailed kinetic and thermodynamic data for the binding of this compound to the FP receptor are not extensively available in the public domain. Such data, including association (kon) and dissociation (koff) rate constants, would provide a more dynamic understanding of the drug-receptor interaction. The residence time of the drug at the receptor, determined by the koff, is a critical parameter for the duration of its pharmacological effect. Similarly, thermodynamic parameters would offer insights into the driving forces of the binding event (e.g., enthalpy and entropy changes).

Intracellular Signaling Cascades Mediated by this compound

Upon binding to the FP receptor, this compound triggers a cascade of intracellular events, primarily through the activation of specific G-proteins.

G-Protein Dependent Signaling Pathways (e.g., Gq/11, Gs, Gi) Activated by this compound

The FP receptor is canonically coupled to the Gq/11 family of G-proteins drugbank.com. Activation of the FP receptor by this compound leads to the stimulation of phospholipase C (PLC) drugbank.com. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) youtube.comyoutube.com.

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) youtube.com. This mobilization of intracellular calcium is a hallmark of FP receptor activation. The potency of this compound in eliciting this response has been quantified by its EC50 value (the concentration required to produce 50% of the maximal effect).

Interactive Table: Functional Potency (EC50) of this compound in Calcium Mobilization Assays

| Cell Type | EC50 (nM) | Reference |

|---|---|---|

| Cloned human ocular FP receptors | 17.5 | researchgate.net |

| Rat A7r5 cells | 19.1 | researchgate.net |

The increase in intracellular calcium and the production of DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response youtube.comyoutube.com. Studies have confirmed that this compound stimulates phosphoinositide turnover in human trabecular meshwork cells, a process indicative of Gq/11 pathway activation, and this effect is blocked by the FP receptor antagonist AL-8810 frontiersin.orgarvojournals.org.

While the Gq/11 pathway is the primary signaling route for the FP receptor, there is evidence suggesting that it may also couple to other G-proteins. Some studies indicate that the FP receptor can also couple to the Gi family of G-proteins, which typically inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels nih.gov. However, specific data on the activation of Gi or Gs (which stimulates adenylyl cyclase) signaling pathways by this compound is currently lacking. The predominant and well-characterized pathway for this compound remains the Gq/11-mediated cascade.

Non-Canonical Signaling Mechanisms Triggered by this compound

While the primary signaling pathway for the FP receptor is the canonical Gq-mediated activation of phospholipase C, emerging evidence suggests the involvement of non-canonical signaling mechanisms. The FP receptor has been shown to couple to other G proteins, including Gαi and Gα12/G13. frontiersin.orgwikipedia.org This promiscuous coupling allows for a broader range of intracellular responses.

In human myometrial cells, for instance, PGF2α-mediated signaling involves both Gαq and Gαi protein coupling. nih.gov Furthermore, in certain cellular contexts, the FP receptor can engage Gα12/G13 proteins to activate the Rho family of GTPases, leading to downstream effects on the cytoskeleton and cellular morphology. frontiersin.orgwikipedia.org There is also evidence that some GPCRs can activate p38 MAPK through a non-canonical pathway involving TAB1 and TAB2, independent of the typical three-tiered kinase cascade, a mechanism that could potentially be engaged by FP receptor activation. nih.gov

The dimerization of the FP receptor with its splice variants, such as altFP receptors, may also represent a form of non-canonical signaling. These heterodimers can exhibit altered pharmacological profiles and signaling outputs in response to different ligands. uniprot.org

Modulation of Second Messenger Systems (e.g., cAMP, IP3, Ca2+)

The activation of the FP receptor by this compound directly modulates the levels of key second messengers within the cell. The canonical pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgscienceopen.com

IP3 acts as a crucial second messenger by binding to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.gov This elevation of intracellular Ca2+ is a hallmark of FP receptor activation and is fundamental to many of the subsequent cellular responses.

Regarding cyclic adenosine (B11128) monophosphate (cAMP), PGF2α alone does not typically induce a significant increase in cAMP levels. However, it can potentiate the cAMP release mediated by other receptors, such as the EP2 receptor. This cross-talk is dependent on the initial Ca2+ signal generated by the FP receptor, which, through calmodulin, can enhance the activity of calcium-sensitive adenylyl cyclase isoforms.

Protein Phosphorylation and Kinase Activity Regulation (e.g., MAPK, ERK, p38)

The signaling cascades initiated by this compound lead to the phosphorylation and activation of several protein kinases, which in turn regulate a multitude of cellular processes.

MAPK/ERK Pathway: A significant downstream target of FP receptor activation is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activation of the FP receptor can lead to the transactivation of the epidermal growth factor receptor (EGFR), which then initiates the Ras/Raf/MEK/ERK cascade. frontiersin.orgaacrjournals.org This pathway is crucial for mediating the effects of PGF2α on gene expression and cell proliferation. aacrjournals.orgnih.gov

p38 MAPK Pathway: In addition to the ERK pathway, there is evidence suggesting the involvement of p38 MAPK. In some cell types, PGF2α has been shown to activate p38 MAPK through a PKC-dependent mechanism. researchgate.net Furthermore, various GPCRs can activate p38 through non-canonical, TAB1-dependent autophosphorylation, a mechanism that may also be utilized by the FP receptor. nih.gov

| Kinase | Activation Mechanism | Downstream Effects |

|---|---|---|

| MAPK/ERK | EGFR transactivation, PLC/PKC pathway | Gene expression, cell proliferation |

| p38 MAPK | PKC-dependent, potential non-canonical TAB1-pathway | Inflammatory responses, cellular stress responses |

Cellular Physiological Responses to this compound

The activation of the aforementioned signaling pathways by this compound culminates in a variety of cellular physiological responses.

Ion Channel Modulation by this compound

While direct, high-affinity binding of this compound to ion channels is not its primary mechanism of action, the signaling cascades initiated by FP receptor activation can modulate the activity of various ion channels. Prostaglandins (B1171923), in general, are known to affect the function of sodium, potassium, calcium, and chloride channels. The PGF2α-induced increase in intracellular Ca2+ can directly or indirectly influence the gating of calcium-sensitive ion channels.

One specific example is the biphasic regulation of basolateral potassium (K+) channels in the distal convoluted tubule by PGF2α. At low concentrations, it stimulates the K+ channel via a NADPH oxidase- and Src family kinase-dependent mechanism, while at higher concentrations, it inhibits the channel through a PKC-dependent pathway. nih.gov PGF2α-induced contractions in some smooth muscle tissues are also dependent on the influx of extracellular calcium, suggesting a modulation of calcium channels. nih.gov

Regulation of Gene Expression and Transcriptional Activity by this compound

This compound, through its activation of the FP receptor and downstream signaling pathways, can significantly alter gene expression profiles. The activation of transcription factors such as NFATc2 and those downstream of the MAPK pathways plays a pivotal role in this process.

Studies have shown that PGF2α can upregulate the expression of several genes, including:

Cyclooxygenase-2 (COX-2): PGF2α can induce its own synthesis by upregulating COX-2 expression through an ERK1/2-dependent positive feedback loop. nih.gov

c-fos: An early response gene involved in cell proliferation and differentiation, is induced by PGF2α. frontiersin.org

Atrial natriuretic factor (ANF) and alpha-skeletal actin: In cardiomyocytes, PGF2α promotes the expression of these markers of cardiac hypertrophy. frontiersin.org

Chemokine (C-X-C motif) ligand 1 (CXCL1): In endometrial adenocarcinoma cells, PGF2α-FP receptor signaling promotes the expression of this chemokine. aacrjournals.org

| Gene | Cellular Context | Signaling Pathway Implicated |

|---|---|---|

| COX-2 | Endometrial adenocarcinoma | ERK1/2 |

| c-fos | Cardiomyocytes | Not specified |

| ANF | Cardiomyocytes | Not specified |

| alpha-skeletal actin | Cardiomyocytes | Not specified |

| CXCL1 | Endometrial adenocarcinoma | Gq, EGFR, MEK |

Modulation of Cell Proliferation and Apoptosis

The effect of this compound on cell proliferation and apoptosis is highly context-dependent, varying with cell type and physiological state.

Cell Proliferation: In many cell types, such as Swiss 3T3 fibroblasts and endometrial adenocarcinoma cells, PGF2α acts as a mitogen, promoting DNA synthesis and cell division. nih.govnih.govpnas.org This proliferative effect is often mediated by the MAPK/ERK signaling pathway. nih.gov

Apoptosis: The role of PGF2α in apoptosis is more complex. In some contexts, such as in bovine luteal steroidogenic cells, PGF2α has demonstrated anti-apoptotic effects, suppressing the expression of caspases 3 and 8. oup.com Conversely, in the context of luteolysis (the regression of the corpus luteum), PGF2α is a potent inducer of apoptosis. This process involves the activation of an apoptotic signaling cascade, including an increased Bax/Bcl-2 ratio and the activation of caspases-9 and -3. nih.gov PGF2α has also been shown to increase caspase-8 activity during luteolysis, suggesting a potential crosstalk with death receptor pathways. nih.gov

Subcellular Localization and Trafficking of this compound and its Targets

The cellular journey of the prostaglandin F2α analog, this compound, is intrinsically linked to the localization and dynamic trafficking of its molecular target, the prostaglandin F (FP) receptor. Understanding the subcellular distribution of the FP receptor is paramount to elucidating the mechanism of action of this compound. The FP receptor, a G protein-coupled receptor (GPCR), is not statically localized but undergoes a regulated process of movement within the cell, including internalization and recycling, which influences the duration and intensity of the signal transduced by agonists like this compound.

Scientific investigations have primarily focused on the localization of the FP receptor, providing a detailed map of its distribution in various tissues, particularly within the eye, a key target for the therapeutic application of this compound.

Ocular Distribution of the FP Receptor

In-depth studies utilizing techniques such as in situ hybridization and immunohistochemistry have revealed a wide distribution of the FP receptor in ocular tissues. nih.gov The expression of FP receptor mRNA and protein is most prominent in the ciliary muscle, corneal epithelium, and conjunctival epithelium. nih.gov Lower levels of expression have been observed in the iris, choroid, retina, and optic nerve. nih.gov This distribution pattern is critical for mediating the effects of this compound on aqueous humor dynamics.

Table 1: Ocular Distribution of the Prostaglandin F2α (FP) Receptor

| Ocular Tissue | FP Receptor mRNA Expression | FP Receptor Protein Expression | Reference |

|---|---|---|---|

| Ciliary Muscle | High | High | nih.gov |

| Corneal Epithelium | High | High | nih.gov |

| Conjunctival Epithelium | High | High | nih.gov |

| Iridial Epithelium | High | High | nih.gov |

| Ciliary Processes | High | High | nih.gov |

| Iris | Low | Low | nih.gov |

| Choroid | Low | Low | nih.gov |

| Retina | Low | Low | nih.gov |

| Optic Nerve | Low | Low | nih.gov |

| Connective Tissue Fibroblasts | Not Detected by in situ hybridization | Present | nih.gov |

| Corneal Endothelium | Not Detected by in situ hybridization | Present | nih.gov |

| Vasculature | Not Detected by in situ hybridization | Present | nih.gov |

Cellular and Subcellular Localization

At the cellular level, the FP receptor's localization can be dynamic, influenced by the cell type and its differentiation state. Studies in human granulosa-lutein cells have shown a noteworthy shift in the subcellular localization of the FP receptor during cellular differentiation. Initially, the FP receptor protein is distributed throughout both the cytoplasm and the nucleus. However, as these cells differentiate, the receptor predominantly localizes to the nucleus. This nuclear translocation is correlated with the acquisition of receptor functionality, suggesting a role for nuclear FP receptors in mediating the effects of its agonists.

The trafficking of GPCRs like the FP receptor is a complex process. Upon binding to an agonist such as this compound, the receptor is typically activated, leading to downstream signaling cascades. Following activation, many GPCRs are internalized into the cell via endocytosis. This internalization can serve several purposes, including signal desensitization, receptor degradation, or resensitization through recycling back to the plasma membrane. While the specific trafficking pathways for the FP receptor following this compound binding have not been fully elucidated in the provided research, the general mechanisms of GPCR trafficking provide a framework for its likely behavior. Agonist-induced internalization of other GPCRs has been shown to be dependent on cellular machinery involving proteins like dynamin and pathways such as the Gαq pathway. researchgate.netnih.gov

Preclinical Pharmacological Characterization of Flunoprost

In Vitro Pharmacological Studies of Flunoprost

In vitro studies are conducted in a controlled laboratory environment, typically using cells, tissues, or isolated enzymes, to investigate the direct effects of a compound. These studies provide fundamental insights into a compound's mechanism of action, potency, and selectivity.

Cell-based assays are fundamental tools in drug discovery for evaluating the activity and potency of a compound. These assays utilize living cells to mimic physiological or pathological processes, allowing researchers to measure a compound's effect on specific cellular functions. Potency, often expressed as an EC50 (effective concentration for 50% maximal response) or IC50 (inhibitory concentration for 50% inhibition), is a quantitative measure of a compound's biological activity. nih.govresearchgate.netnih.gov

For a compound like this compound, which is a prostanoid researchgate.net, cell-based assays would typically involve cell lines expressing the relevant prostaglandin (B15479496) receptors (e.g., FP receptors). The activity of this compound would be assessed by measuring its ability to induce or inhibit specific cellular responses, such as intracellular calcium mobilization, cyclic AMP production, or gene expression, in a dose-dependent manner. The EC50 value would then be determined from the resulting dose-response curves. nih.govresearchgate.net

Isolated tissue and organ bath preparations are classical pharmacological tools used to study the physiological responses of tissues to drugs in a controlled ex vivo environment. These preparations maintain the structural and functional integrity of the tissue for several hours, allowing for the precise measurement of contractile or relaxant responses. panlab.comscireq.comnih.govnih.govadinstruments.comadinstruments.comugobasile.com

For this compound, studies in isolated tissue baths might involve smooth muscle preparations (e.g., from ocular tissues or vascular beds) to assess its ability to induce contraction or relaxation. Researchers would add incremental concentrations of this compound to the bath and measure the resulting force or displacement using transducers. panlab.comscireq.comnih.govnih.govadinstruments.comadinstruments.com Dose-response curves generated from these experiments would provide information on the compound's efficacy (maximal response) and potency (EC50) in a tissue context, offering a bridge between single-cell and in vivo models. panlab.comnih.gov

Target engagement studies aim to confirm that a compound physically interacts with its intended biological target and to quantify the extent of this interaction. Biomarkers, which are measurable indicators of a biological state, are often identified in conjunction with target engagement to provide insights into the compound's mechanism of action and its downstream effects. nih.govdrugtargetreview.comnih.gov

In in vitro models, target engagement for this compound could involve techniques like radioligand binding assays to assess its affinity for specific prostaglandin receptors. Biomarker identification might involve analyzing changes in the expression or activity of genes and proteins downstream of the targeted pathway in cell cultures treated with this compound. These studies help to establish a clear link between compound exposure, target binding, and a biological response, which is crucial for predicting in vivo efficacy. nih.govdrugtargetreview.com

In Vivo Pharmacological Efficacy in Animal Models

Given that prostaglandins (B1171923) and their analogs are often used to treat ocular conditions like glaucoma by reducing intraocular pressure (IOP), preclinical efficacy studies for this compound would likely utilize animal models of ocular hypertension (OHT). mdpi.comgatech.edunih.govarvojournals.orgnih.gov These models aim to simulate the elevated IOP characteristic of glaucoma.

Commonly used animal models for ocular hypertension include:

Rodent Models (e.g., mice, rats): Various methods are employed to induce OHT in rodents, such as laser photocoagulation of the trabecular meshwork, injection of hypertonic saline into episcleral veins, or intracameral injection of microbeads to block aqueous humor outflow. arvojournals.orgnih.govnih.govmdpi.comarvojournals.org These models allow for the measurement of IOP changes in response to topical or systemic administration of the test compound. For example, latanoprost, another prostaglandin analog, has been shown to reduce mouse IOP in a dose-dependent manner. arvojournals.org

Primate Models (e.g., cynomolgus monkeys): Non-human primate models are considered highly relevant due to their ocular anatomy and physiology being more similar to humans. OHT can be induced by methods like laser photocoagulation or blocking Schlemm's canal. mdpi.comnih.gov These models allow for the assessment of IOP reduction and potential long-term effects on ocular structures.

In these models, the efficacy of this compound would be evaluated by measuring its ability to lower IOP compared to control groups or established treatments. Parameters such as the magnitude and duration of IOP reduction, as well as any effects on optic nerve health, would be assessed. mdpi.comgatech.edunih.govarvojournals.orgnih.gov

Note on Data Availability: Despite extensive searches, specific detailed research findings and data tables pertaining directly to the preclinical pharmacological characterization of this compound in cell-based assays, isolated tissue preparations, enzyme activity modulation, target engagement, and in vivo ocular hypertension models are not publicly available in the provided search results. The information presented above describes the standard methodologies typically employed for compounds undergoing such preclinical evaluation.

Preclinical Models of Inflammation and Fibrosis

Preclinical studies are crucial for understanding the potential therapeutic applications of compounds like this compound in various disease models. Inflammation and fibrosis are complex pathological processes that contribute to numerous chronic diseases. Animal models are widely utilized to investigate these conditions and evaluate the efficacy of new therapeutic agents. Common animal models for chronic inflammation include those induced by agents such as lipopolysaccharide (LPS), ovalbumin, or complete Freund's adjuvant (CFA). nih.gov While specific detailed research findings on this compound's direct effects in preclinical models of inflammation and fibrosis were not extensively detailed in the provided search results, its classification as a prostaglandin F2α analogue suggests potential involvement in pathways related to inflammation. Prostaglandin analogs, like this compound, are known to interact with prostaglandin F2α receptors, which play a role in various physiological processes, including the regulation of intraocular pressure. ontosight.ai

Preclinical Models of Other Systemic Conditions (e.g., Pain, Cardiovascular)

This compound has been identified as a prostaglandin analog, a class of compounds known to influence various systemic conditions. While detailed studies specifically on this compound's effects in pain and cardiovascular models were not explicitly found, related prostaglandin research provides context. For instance, prostaglandin EP3 receptors in the central nervous system may exert an excitatory effect on urinary bladder function. researchgate.net Animal models are frequently used to assess the effects of drugs on the cardiovascular system, including models of congestive heart failure (CHF) induced by myocardial ischemia or infarction. nih.gov The use of animal models, such as rats and mice, is standard practice in preclinical testing to evaluate a drug candidate's pharmacokinetic and pharmacodynamic properties and establish safety and efficacy. alimentiv.com this compound has been mentioned in the context of cardiac therapy in preclinical models. ncats.io

Pharmacodynamic Profiling of this compound in Animal Models

Pharmacodynamics (PD) investigates the molecular, physiological, and biochemical effects of a drug on the body, including its mechanism of action and dose-response relationship. alimentiv.com this compound's mechanism of action involves selective binding to prostaglandin F2α receptors. ontosight.ai This binding leads to an increase in the outflow of aqueous humor through the uveoscleral pathway, resulting in reduced intraocular pressure. ontosight.ai This action is particularly relevant in conditions like glaucoma and ocular hypertension. ontosight.ai Preclinical PD profiling in animal models, such as rats and mice, helps determine the appropriate dose and dosing regimen for a drug candidate by evaluating its effects in vivo. alimentiv.com

Preclinical Pharmacokinetics and Metabolism

Pharmacokinetics (PK) describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). admescope.comeurofins.com Preclinical PK studies are essential for understanding a compound's disposition in living systems before human trials. admescope.com

Absorption and Distribution Studies in Preclinical Species

Absorption studies in preclinical species typically involve administering the compound orally and intravenously to determine oral bioavailability. admescope.com Distribution studies aim to understand where the drug travels within the body. admescope.com This can involve analyzing drug concentrations in various tissues. admescope.comcriver.com While specific absorption and distribution data for this compound were not detailed in the provided search results, general preclinical practices involve studying these parameters in common laboratory animals like mice, rats, and dogs. admescope.comitis.swisssemanticscholar.orgnih.gov For instance, oral bioavailability can vary significantly across species and doses. semanticscholar.org

Metabolite Identification and Metabolic Pathways in Preclinical Systems

Metabolism studies in preclinical systems focus on identifying how the body transforms the drug and the pathways involved. This often includes comparative in vitro metabolism studies using animal and human material to assess the relevance of animal data for human risk assessment. europa.eu Metabolite identification is crucial for understanding potential active or toxic metabolites. europa.eu While specific metabolic pathways or identified metabolites for this compound were not detailed in the provided search results, the general process involves characterizing and quantifying the parent compound and its metabolites in blood, urine, and feces. nih.gov

Excretion Routes and Clearance in Preclinical Models

Excretion studies determine how the drug and its metabolites are eliminated from the body. Common routes include renal (urine) and biliary (feces) excretion. admescope.comcriver.combioivt.com Mass balance studies are often conducted to quantify the total drug-related material in excreta. bioivt.com Biliary excretion can be investigated using bile duct cannulated animals if a significant amount of radioactivity is detected in feces during mass balance studies. criver.combioivt.com Clearance, a measure of the body's efficiency in eliminating the drug, is a key pharmacokinetic parameter. plos.org These studies help to understand whether the drug is unabsorbed and excreted via feces or absorbed and then excreted via bile into the feces. criver.com

Species-Specific Differences in Preclinical Pharmacokinetics

Preclinical pharmacokinetic (PK) studies are a fundamental component of drug development, providing critical insights into how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. wuxiapptec.com These studies are essential for understanding a drug's exposure, disposition, and for informing the selection of appropriate doses and formulations for subsequent clinical trials. wuxiapptec.comnucleos.com A crucial aspect of preclinical PK assessment involves evaluating potential species-specific differences, as pharmacokinetic parameters can vary significantly across different animal models. europa.eu

The rationale for conducting species-specific pharmacokinetic studies stems from several factors:

Target Orthologs and Potency Shifts : Differences in drug affinity and potency for target orthologs (homologous proteins across species) can necessitate adjustments in target drug concentrations. nucleos.com

Physiological and Anatomical Variations : Fundamental physiological and anatomical differences among species (e.g., digestive functions, organ sizes, blood flow) can profoundly impact drug absorption, distribution, metabolism, and elimination. europa.eu

Allometric Scaling : Preclinical pharmacokinetic data from various animal species (e.g., rodents, dogs, non-human primates) are often used in allometric scaling to predict human pharmacokinetic parameters like clearance and volume of distribution. However, the success of such predictions relies on understanding and accounting for interspecies differences.

Despite the lack of specific data for this compound, preclinical pharmacokinetic studies generally aim to define the anticipated pharmacologically active drug levels in target compartments, which is crucial for justifying starting doses and dose escalation schemes in Phase 1 clinical studies. nucleos.com These studies are typically conducted in a sufficient number of clinically healthy animals, with careful consideration of species, breed, age, and gender, and adherence to validated methods and ethical standards. wuxiapptec.com

Investigational Applications and Theoretical Considerations of Flunoprost in Disease Models

Exploration of Novel Therapeutic Targets and Pathways

Information regarding the identification of unconventional Flunoprost receptors or effectors was not found in the provided search results. The exploration of novel therapeutic targets and pathways typically involves advanced bioinformatics pipelines, genomic analysis, and transcriptome profiling to identify new drug targets, including immune inhibitory receptors or other proteins involved in disease pathogenesis. nih.govnih.govelifesciences.org This research aims to uncover previously unrecognized molecular interactions or signaling pathways that a compound might influence, leading to novel therapeutic strategies. nih.govnih.govelifesciences.org

Systems Biology Approaches to Uncover this compound’s Network Effects

Systems biology approaches, which integrate multi-omics data (genomics, proteomics, metabolomics, etc.) and network analysis, are crucial for understanding complex biological processes and drug mechanisms at a holistic level uni.luechemi.com. These methodologies aim to elucidate how a compound interacts within intricate biological networks, identifying its global impact on cellular pathways and molecular interactions uni.lu. Such an approach can reveal unforeseen targets, off-target effects, and the broader physiological consequences of a drug's action uni.lu.

Combination Pharmacological Strategies with this compound in Preclinical Studies

Combination pharmacological strategies are a cornerstone of modern therapeutic development, particularly in complex diseases, aiming to achieve enhanced efficacy, reduce resistance, or lower individual drug dosages. Preclinical studies are vital for identifying synergistic or additive effects of drug combinations before clinical translation. The rationale often involves targeting multiple pathways simultaneously or leveraging complementary mechanisms of action.

Biomarker Discovery and Validation in Preclinical Research

Biomarker discovery and validation are integral to drug development, enabling the identification of measurable indicators of biological processes, pathogenic processes, or responses to therapeutic interventions. In preclinical research, biomarkers can help predict drug response, monitor pharmacodynamic effects, and stratify patient populations.

Identification of Molecular Biomarkers of this compound Response

Preclinical Imaging Techniques for Assessing this compound Effects

Preclinical imaging techniques, such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Computed Tomography (CT), and various optical imaging modalities, offer non-invasive ways to visualize and quantify drug effects in living animal models. These techniques enable longitudinal studies, providing real-time insights into disease progression and therapeutic efficacy.

Advanced Methodologies and Future Directions in Flunoprost Research

Development of Advanced Preclinical Models

Advanced preclinical models offer sophisticated platforms that more accurately mimic human physiology and disease states compared to traditional cell cultures or simpler animal models. Their integration into drug discovery pipelines aims to enhance the predictability of drug efficacy and toxicity, thereby accelerating the development process.

Organoid and Tissue-on-a-Chip Models for Flunoprost Studies

Organoid and tissue-on-a-chip (OOC) models represent a significant leap in in vitro research, providing three-dimensional (3D) multicellular constructs that recapitulate key aspects of organ architecture and function uni.lubme.hutacir.pro. These microfluidic cell culture devices can simulate artificial organs within a microchip, offering a more accurate microenvironment than two-dimensional cell cultures bme.humarefa.org. OOC technology enables the replication of organ-level structures, mechanical properties, and biochemical cues, making them valuable tools for disease modeling and drug screening uni.luteknokrat.ac.id. For instance, they can be configured for high-content or high-throughput screening in preclinical drug development, potentially replacing some in vivo animal studies uni.lu.

While organoids can spontaneously form and recapitulate developmental processes, "organs on a chip" are engineered to display specific functions of whole organs, integrating microfluidics, cell biology, bioengineering, and biomaterial technology tacir.proteknokrat.ac.id. Examples include lung-on-a-chip models that recreate epithelial/endothelial barriers and kidney organoids with human-cell-derived vascularization for studying development and drug testing tacir.pro. The ability to observe and control these systems completely, which is often impossible in in vivo research, offers advantages for studying tissue development, organ physiology, disease etiology, and therapeutic approaches bme.humarefa.org.

Currently, specific published research detailing the use of organoid or tissue-on-a-chip models directly for this compound studies was not identified in the conducted searches. However, should research on this compound advance, these models would be instrumental in understanding its tissue-specific effects, absorption, metabolism, and potential interactions in a more physiologically relevant context, prior to extensive animal or human trials.

Genetically Engineered Animal Models for Pathway Elucidation

Genetically engineered animal models (GEMMs), particularly mice, are indispensable tools for elucidating disease signaling pathways and identifying therapeutic approaches in vivo. These models involve altering an animal's genome through genetic engineering techniques, allowing researchers to study the contributions of individual genes to disease development. GEMMs are widely used as models for human diseases and for research on gene function, offering advantages due to their genetic similarity to humans and the availability of numerous genetically homogeneous strains.

Techniques include generating transgenic mice, where a foreign gene is permanently inserted, or knockout mice, where a gene is permanently inactivated. These models are crucial for in vivo target identification and validation in oncology, as tumors are complex tissues requiring whole-animal contexts for accurate study. They also facilitate target validation and the study of drug response, resistance, toxicity, and pharmacodynamics. Advances in targeted transgenesis and inducible RNAi technologies are enhancing the efficiency and accelerating the generation of these models, providing novel approaches for gene function studies.

Similar to organoid and tissue-on-a-chip models, specific published research on this compound utilizing genetically engineered animal models for pathway elucidation was not found in the current search. Nevertheless, such models would be critical for dissecting the precise molecular pathways influenced by this compound, understanding its mechanism of action in a systemic context, and identifying potential genetic predispositions to its effects or therapeutic responses.

High-Throughput Screening and Computational Approaches

High-throughput screening (HTS) and computational approaches have transformed drug discovery by enabling rapid assessment of vast chemical libraries and predicting molecular interactions in silico.

Virtual Screening for Novel this compound-like Ligands

Virtual screening (VS) is a computational drug discovery technique that performs in silico searches for biologically active molecules within large compound databases. It is a powerful tool for identifying novel ligands for a given protein binding site and has become ubiquitous in the pharmaceutical industry. VS can be broadly categorized into ligand-based virtual screening (LBVS), which uses information from known active ligands to find similar compounds, and structure-based virtual screening (SBVS), which relies on the known 3D structure of the target protein.

Molecular docking, a core component of SBVS, predicts the binding affinity and orientation of small molecules to a macromolecular target, allowing for the prioritization of promising compounds even before experimental biological assays. This approach significantly optimizes cost-effectiveness compared to traditional HTS. VS is routinely applied to identify potential inhibitors or modulators for various biological targets, such as TRPV4 antagonists or mutant DNA GyrA inhibitors.

While the search did not yield specific studies on virtual screening for "this compound-like ligands," this methodology would be highly relevant for identifying new compounds with similar pharmacological profiles to this compound or for optimizing its structure to enhance potency, selectivity, or improve pharmacokinetic properties. By leveraging computational models of this compound's known or predicted target interactions, vast chemical spaces could be explored to discover novel chemical entities.

Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML), including deep learning, are rapidly transforming various aspects of scientific research, including drug discovery and development. These computational tools are adept at analyzing complex datasets, identifying patterns, and making predictions that would be challenging or impossible for human experts alone. In drug discovery, AI algorithms can sift through millions of chemical compounds to identify potential drug candidates, predict their activity, and even design new molecules.

ML models can be trained to recognize specific markers or traits in large datasets, accelerating diagnostic processes and increasing precision. For example, AI has been successfully used to identify powerful new antibiotic compounds and predict their toxicity to human cells, demonstrating the model's ability to explore large chemical spaces in silico. The integration of AI/ML into research heralds a new era of proactive and personalized approaches, optimizing various stages from target identification to lead optimization.

Specific applications of AI and machine learning directly to this compound research were not found in the search results. However, future research on this compound could greatly benefit from these technologies. AI/ML could be employed to predict this compound's interactions with a wider range of biological targets, identify potential off-target effects, optimize its chemical structure for improved efficacy or reduced side effects, or even predict patient responses based on genetic or phenotypic data.

Unexplored Mechanistic and Therapeutic Avenues

The exploration of new mechanistic and therapeutic avenues for any compound, including this compound, typically emerges from a deeper understanding of its molecular interactions and physiological effects. Given the limited specific information on this compound's current research status in the provided search results, a detailed discussion of its "unexplored mechanistic and therapeutic avenues" is constrained.

Generally, unexplored avenues in pharmaceutical research often involve:

Identification of novel targets : Discovering additional proteins or pathways that a compound interacts with, beyond its initially identified primary target.

Repurposing for new indications : Investigating whether a compound effective in one disease area might also be beneficial for other conditions, based on its newly understood mechanisms.

Understanding resistance mechanisms : For compounds intended as therapeutic agents, exploring how cells or organisms develop resistance and how to overcome it.

Synergistic combinations : Investigating whether this compound could exhibit enhanced therapeutic effects when combined with other compounds.

Personalized medicine applications : Delving into how genetic variations or individual patient characteristics might influence this compound's efficacy and safety, leading to tailored therapeutic strategies.

Without specific research findings on this compound's current mechanistic understanding or therapeutic applications from the conducted searches, detailing its "unexplored avenues" remains speculative. However, the advanced methodologies discussed above—organoids, tissue-on-a-chip, genetically engineered animal models, virtual screening, and AI/ML—would be the primary tools to uncover such unexplored mechanisms and identify new therapeutic potentials for this compound in future research.

Non-Receptor Mediated Actions of this compound

Non-receptor mediated drug actions describe how drugs exert their effects without binding to specific regulatory macromolecules pharmacy180.com. These mechanisms can include purely physical or chemical interactions, such as with small molecules or ions (e.g., antacids, chelating agents), or direct interactions with enzymes, ionic channels, and transporters pharmacy180.comuoanbar.edu.iqslideshare.net. For example, some drugs act by inhibiting enzymes, like cyclooxygenase inhibitors, or through chemical interactions such as alkylating agents that react covalently with biomolecules like nucleic acids, exhibiting cytotoxic properties pharmacy180.comuoanbar.edu.iq. Other non-receptor mediated actions can involve physicochemical properties, like osmotic diuretics or laxatives uoanbar.edu.iq.

Translational Research Prospects from Preclinical Findings

Translational research serves as a critical bridge, often described as "bench-to-bedside," connecting fundamental scientific discoveries with their clinical application researchgate.net. Its primary objective is to ensure the safety and efficacy of drug candidates in humans by thoroughly evaluating preclinical data before progressing to human trials infinixbio.com.

The process of bridging preclinical insights to theoretical human application involves a comprehensive integration of data from various in vitro and in vivo preclinical models vantage-research.netstxbp1disorders.org. These studies aim to predict drug behavior in humans, evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties, efficacy, and potential toxicity researchgate.netinfinixbio.com. Methods such as allometric scaling and physiologically-based pharmacokinetic (PBPK) modeling are employed to predict human equivalent doses and simulate drug distribution based on preclinical data infinixbio.com.

Translational science focuses on identifying the appropriate patient population, determining the correct dose and schedule, and selecting the most suitable disease context for a potential agent pa2online.org. This involves using preclinical models to predict human disease outcomes and establishing pharmacodynamic biomarkers to confirm whether a compound modulates its target in humans as it does in animals pa2online.org. A crucial aspect of successful translation is the bidirectional exchange of evidence, where insights from clinical research are fed back into preclinical studies to refine target selection, validate efficacy, and identify biomarkers acmedsci.ac.uknih.gov. This iterative process, often termed "bench-to-bedside and back," ensures that laboratory findings are informed by clinical realities and vice versa nih.gov.

The transition from preclinical studies to early-phase clinical development is often termed the "Valley of Death" due to significant challenges and high attrition rates tfscro.com. Approximately 90% of drug candidates fail during clinical trials, with a substantial portion attributed to a lack of efficacy (40-50%) or unmanageable toxicity (30%) tfscro.com. Early-phase trials, particularly Phase I and II, face high risks of failure acmedsci.ac.ukecrin.org.

Challenges:

Regulatory Hurdles: Navigating complex regulatory landscapes and ensuring compliance, especially for first-in-human studies where safety is paramount, is a significant challenge iconplc.com.

Protocol Uncertainty: Establishing a robust protocol, including selecting appropriate endpoints and determining dosing strategies, can be complex tfscro.comiconplc.com.

Biomarker Identification: Identifying relevant biomarkers that can predict treatment responses is a daunting task, requiring robust assays and an understanding of complex biology iconplc.comtd2inc.com.

Patient Recruitment and Eligibility: Recruiting eligible patients, particularly in oncology trials with strict inclusion/exclusion criteria and patient hesitancy due to the experimental nature of treatments, can lead to delays td2inc.combiomapas.com.

Limited Resources and Expertise: Biotech startups often operate with lean teams, lacking the extensive experience and financial resources needed for complex clinical trials tfscro.com.

Data Management and Analysis: The sheer volume of data generated, including genetic and molecular data, necessitates robust tools for meaningful insights td2inc.com.

Opportunities:

Efficiency Enhancements: Early clinical development offers unique opportunities for efficiency enhancements, leading to earlier "go or no-go" decisions deloitte.co.uk.

Biomarker Strategy: Rigorous development of a biomarker strategy coupled with early engagement with key opinion leaders and vendors can ensure scientific and operational viability deloitte.co.uk.

Collaboration: Collaboration with Contract Research Organizations (CROs) and external stakeholders can provide access to diverse site networks and specialized expertise, aiding in patient recruitment and trial execution tfscro.comtd2inc.comdeloitte.co.uk.

Strategic Resourcing: Implementing strategic resourcing models allows companies, especially startups, to access specialized expertise and scale services based on project needs, accelerating trial timelines and reducing overhead costs tfscro.com.

By proactively addressing these challenges and leveraging available opportunities, the development pathway for compounds like this compound can be streamlined, increasing the likelihood of successful translation from preclinical findings to meaningful human applications.

Q & A

How can researchers optimize experimental design for synthesizing Flunoprost analogs while ensuring reproducibility?

Category : Basic Research Question

Methodological Answer :

To optimize synthesis protocols, systematically vary reaction parameters (e.g., temperature, catalysts, solvent systems) and validate outcomes using spectroscopic techniques (NMR, HPLC-MS) and elemental analysis. Reproducibility requires detailed documentation of reaction conditions, purification steps, and characterization data. For novel compounds, provide purity thresholds (e.g., ≥95% by HPLC) and cross-reference spectral data with established databases. Prefer yield calculations based on isolated products over theoretical yields. Include hazard warnings for reactive intermediates .

What strategies resolve contradictions in this compound’s reported pharmacological efficacy across in vitro and in vivo models?

Category : Advanced Research Question

Methodological Answer :

Address discrepancies by:

- Conducting dose-response studies to identify non-linear pharmacokinetic relationships.

- Validating assay conditions (e.g., cell line viability, receptor density) and comparing metabolic stability using liver microsomes or hepatocytes.

- Applying systems pharmacology models to integrate tissue-specific bioavailability data.

- Replicating conflicting studies with standardized protocols (e.g., OECD guidelines) and reporting confidence intervals for efficacy metrics .

How should researchers design stability studies for this compound formulations under varying storage conditions?

Category : Basic Research Question

Methodological Answer :

Follow a factorial design to test temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure. Use accelerated stability testing (e.g., ICH Q1A guidelines) with HPLC to quantify degradation products (e.g., prostaglandin analogs). Include control batches and statistical analysis (e.g., ANOVA for batch variability). Report degradation kinetics using Arrhenius equations .

What computational approaches are recommended to predict this compound’s off-target receptor interactions?

Category : Advanced Research Question

Methodological Answer :

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (AMBER, GROMACS) to assess binding affinities for prostaglandin receptors (e.g., FP, EP3). Validate predictions using in vitro competitive binding assays. Employ cheminformatics tools (e.g., PubChem BioAssay) to cross-reference with known ligands and quantify selectivity ratios (IC50/Ki values). Use ensemble methods to account for protein flexibility .

How can researchers address data gaps in this compound’s long-term toxicological profile?

Category : Advanced Research Question

Methodological Answer :

Leverage read-across methodologies by identifying structurally similar compounds with robust toxicity data (e.g., latanoprost, travoprost). Perform comparative genomic analyses (e.g., ToxCast/Tox21 assays) to predict endocrine disruption potential. Conduct subchronic rodent studies (OECD 408) with histopathological endpoints. Use Bayesian statistics to quantify uncertainty in extrapolated data .

What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical models?

Category : Basic Research Question

Methodological Answer :

Apply non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC50/ED50 values. Use mixed-effects models to account for inter-subject variability. For longitudinal data, employ repeated-measures ANOVA or generalized estimating equations (GEEs). Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

How should researchers validate this compound’s mechanism of action in disease-specific pathways?

Category : Advanced Research Question

Methodological Answer :

Combine knockout/knockdown models (e.g., CRISPR-Cas9 in FP receptor-deficient cells) with transcriptomic profiling (RNA-seq) to identify downstream targets. Use pathway enrichment tools (DAVID, KEGG) to map signaling cascades. Validate findings using phosphoproteomics (e.g., LC-MS/MS) and functional assays (e.g., cAMP ELISA). Cross-reference with clinical datasets (e.g., GEO) to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.